4-Amino-2-bromo-5-fluorophenol
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Overview
Description
4-Amino-2-bromo-5-fluorophenol is a chemical compound with the molecular formula C6H5BrFNO . It is a solid substance at room temperature . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The linear formula of this compound is C6H5BrFNO . The compound has a molecular weight of 206.01 . The InChI code for the compound is 1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 103-107°C and a boiling point of 288.7±40.0°C at 760 mmHg . The compound has a flash point of 128.4 .Scientific Research Applications
Synthesis of Radiopharmaceuticals
4-Amino-2-bromo-5-fluorophenol serves as a precursor in the synthesis of radiopharmaceuticals, particularly in the production of no-carrier-added (n.c.a.) [18F]fluorophenol. This compound is a versatile synthon for constructing more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety, showcasing its utility in nuclear medicine for diagnostics and therapeutic purposes (Ross, Ermert, & Coenen, 2011).
Chromogenic Reagents in Analytical Chemistry
Derivatives of this compound are studied as chromogenic reagents for their ability to form complexes with metals, providing a basis for analytical methods in detecting metal ions. These reagents help elucidate the nature of metal complex spectra, offering insights into the development of sensitive and selective analytical procedures for metal ion detection (Johnson & Florence, 1975).
Intracellular pH Measurement
Fluorinated derivatives of this compound are employed for measuring intracellular pH, demonstrating their significance in biological and medical research. These pH-sensitive probes are designed to exhibit negligible affinity for physiological levels of other ions, making them ideal for accurate and non-invasive monitoring of cellular processes (Rhee, Levy, & London, 1995).
Investigation of Intermolecular Interactions
Research involving this compound derivatives also extends to the study of intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles. These studies are crucial for understanding the structural and energetic aspects of chemical and biological systems, aiding in the development of new materials and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Genetically Encoded Fluorescent Amino Acids
This compound derivatives have found applications in the field of biochemistry and cell biology as building blocks for the synthesis of genetically encoded fluorescent amino acids. These fluorescent markers are instrumental in studying protein structure, dynamics, and interactions in living cells, enhancing our understanding of biological processes at the molecular level (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It’s known that bromo and fluoro groups on the phenol ring can participate in various chemical reactions, such as nucleophilic substitution .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a high boiling point , which might influence its bioavailability.
Result of Action
It’s known that the compound can be used as a building block in organic synthesis , suggesting it might contribute to the formation of complex organic structures.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Amino-2-bromo-5-fluorophenol . For instance, its stability might be affected by moisture, as it’s recommended to be stored in a dry environment .
Properties
IUPAC Name |
4-amino-2-bromo-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQTRFGKPSDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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